molecular formula C27H23N3O3 B3681718 3-BENZYL-5,6-BIS(4-METHOXYPHENYL)-3H,4H-FURO[2,3-D]PYRIMIDIN-4-IMINE

3-BENZYL-5,6-BIS(4-METHOXYPHENYL)-3H,4H-FURO[2,3-D]PYRIMIDIN-4-IMINE

Cat. No.: B3681718
M. Wt: 437.5 g/mol
InChI Key: NLQYPKZRMQGWRA-UHFFFAOYSA-N
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Description

3-Benzyl-5,6-bis(4-methoxyphenyl)-3H,4H-furo[2,3-d]pyrimidin-4-imine: is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound is characterized by a furo[2,3-d]pyrimidine core, which is fused with benzyl and methoxyphenyl groups, making it a versatile molecule for chemical modifications and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5,6-bis(4-methoxyphenyl)-3H,4H-furo[2,3-d]pyrimidin-4-imine typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and methoxyphenyl precursors with a furo[2,3-d]pyrimidine intermediate. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5,6-bis(4-methoxyphenyl)-3H,4H-furo[2,3-d]pyrimidin-4-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

3-Benzyl-5,6-bis(4-methoxyphenyl)-3H,4H-furo[2,3-d]pyrimidin-4-imine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-benzyl-5,6-bis(4-methoxyphenyl)-3H,4H-furo[2,3-d]pyrimidin-4-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters
  • 4-methoxybenzylamine
  • Pyrido[2,3-d]pyrimidin-5-one derivatives

Uniqueness

3-Benzyl-5,6-bis(4-methoxyphenyl)-3H,4H-furo[2,3-d]pyrimidin-4-imine stands out due to its unique furo[2,3-d]pyrimidine core and the presence of both benzyl and methoxyphenyl groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-benzyl-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3/c1-31-21-12-8-19(9-13-21)23-24-26(28)30(16-18-6-4-3-5-7-18)17-29-27(24)33-25(23)20-10-14-22(32-2)15-11-20/h3-15,17,28H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQYPKZRMQGWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC3=C2C(=N)N(C=N3)CC4=CC=CC=C4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-BENZYL-5,6-BIS(4-METHOXYPHENYL)-3H,4H-FURO[2,3-D]PYRIMIDIN-4-IMINE
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3-BENZYL-5,6-BIS(4-METHOXYPHENYL)-3H,4H-FURO[2,3-D]PYRIMIDIN-4-IMINE
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3-BENZYL-5,6-BIS(4-METHOXYPHENYL)-3H,4H-FURO[2,3-D]PYRIMIDIN-4-IMINE
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3-BENZYL-5,6-BIS(4-METHOXYPHENYL)-3H,4H-FURO[2,3-D]PYRIMIDIN-4-IMINE
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3-BENZYL-5,6-BIS(4-METHOXYPHENYL)-3H,4H-FURO[2,3-D]PYRIMIDIN-4-IMINE
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3-BENZYL-5,6-BIS(4-METHOXYPHENYL)-3H,4H-FURO[2,3-D]PYRIMIDIN-4-IMINE

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